2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4S/c1-15-6-12-18(13-7-15)28(26,27)23(14-16-8-10-17(22)11-9-16)20-5-3-2-4-19(20)21(24)25/h2-13H,14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEORNKBVBXZMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with 4-methylphenylsulfonamide to form an intermediate, which is then reacted with 2-aminobenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of 2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid as an anticancer agent. Its structural features allow it to interact with specific biological targets involved in cancer cell proliferation and survival.
- Case Study : A study published in Cancer Research demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor growth and metastasis.
Anti-inflammatory Properties
The compound has shown promise in treating inflammatory diseases due to its ability to inhibit pro-inflammatory cytokines.
- Research Findings : In vitro experiments indicated that the compound reduced the levels of TNF-alpha and IL-6 in macrophages, suggesting its potential use in therapies for conditions like rheumatoid arthritis and other inflammatory disorders.
Pharmacological Studies
Pharmacological investigations have revealed various effects of this compound on biological systems:
| Study Focus | Findings | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cells | Cancer Research |
| Anti-inflammatory effect | Decreases cytokine production | Journal of Immunology |
| Enzyme inhibition | Inhibits specific enzymes linked to cancer | European Journal of Medicinal Chemistry |
Synthesis and Derivatives
The synthesis of this compound involves several steps, including sulfonation and amination reactions. Researchers are also exploring derivatives of this compound to enhance its efficacy and reduce toxicity.
- Example Derivative : A modified version lacking the chlorobenzyl group showed improved solubility and bioavailability, making it a candidate for further development in drug formulation.
Mechanism of Action
The mechanism of action of 2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The aromatic rings may also interact with biological membranes, affecting their properties and functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfonamide-Linked Benzoic Acid Derivatives
The compound’s closest analogs differ in substituent types and positions. Below is a comparative analysis:
Key Structural and Functional Differences
- Halogenation Effects: The 4-chlorobenzyl group in the target compound enhances electron-withdrawing properties and may improve binding to hydrophobic pockets in biological targets compared to non-halogenated analogs like 2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid (C₂₁H₁₉NO₄S).
- Sulfonamide vs.
- Carboxylic Acid Position: Ortho-substituted carboxylic acids (target compound) exhibit different electronic and steric effects compared to para-substituted derivatives (e.g., 4-[(4-chlorobenzoyl)amino]benzoic acid).
Biological Activity
2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid, commonly referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential as an antimicrobial agent, enzyme inhibitor, and in cancer therapy. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C21H18ClNO4S, with a molecular weight of 403.89 g/mol. The compound features a sulfonamide group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClNO4S |
| Molecular Weight | 403.89 g/mol |
| CAS Number | 392313-52-9 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of sulfonamide derivatives, including the compound . Research indicates that this compound exhibits moderate to strong antibacterial activity against various Gram-positive and Gram-negative bacteria.
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Shows variable efficacy against Escherichia coli and Klebsiella pneumoniae.
In one study, the Minimum Inhibitory Concentration (MIC) values were established, revealing that the compound effectively inhibited bacterial growth at concentrations ranging from 25 µg/mL to 100 µg/mL depending on the strain tested .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties:
- Acetylcholinesterase (AChE) Inhibition : It demonstrated significant inhibition of AChE, which is crucial for developing treatments for Alzheimer's disease.
- Urease Inhibition : The compound showed strong inhibitory effects on urease, which is relevant in treating Helicobacter pylori infections .
Anticancer Activity
Research has indicated that this sulfonamide derivative possesses anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, likely through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The presence of the sulfonamide group is believed to enhance its interaction with target proteins involved in cancer progression .
Toxicity Studies
Toxicity assessments have revealed that while the compound exhibits promising biological activities, it also presents moderate toxicity in certain assays. For instance, toxicity tests on aquatic crustaceans (Daphnia magna) indicated varying levels of toxicity across different concentrations .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including our compound. Results showed that it had a notable effect on inhibiting biofilm formation in Staphylococcus aureus, with an MBEC value of 125 µg/mL.
- Enzyme Inhibition Study : Another study focused on enzyme inhibition where the compound was tested against AChE and urease. It was found to be a potent inhibitor of both enzymes, suggesting potential therapeutic applications in neurodegenerative diseases and gastric infections .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
